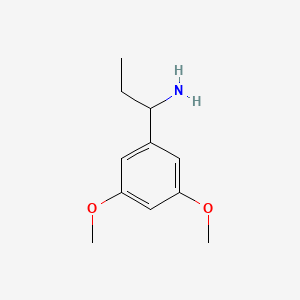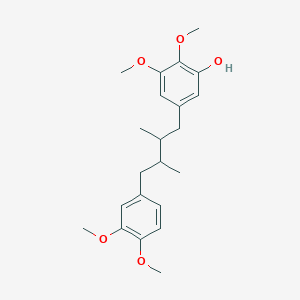
BZ-Tyr-val-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BZ-Tyr-val-NH2, also known as N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide, is a synthetic peptide compound. It is composed of a benzoyl (BZ) group, a tyrosine (Tyr) residue, and a valine (Val) residue, ending with an amide group (NH2). This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Tyr-val-NH2 typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of tyrosine and valine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected tyrosine is coupled with benzoyl chloride to form the benzoylated tyrosine derivative. This is followed by coupling with the protected valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used to optimize reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
BZ-Tyr-val-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: New acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BZ-Tyr-val-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways due to its peptide nature.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a precursor for more complex peptide synthesis.
Mecanismo De Acción
The mechanism of action of BZ-Tyr-val-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
BZ-Tyr-val-NH2 can be compared with other similar peptide compounds, such as:
BZ-Tyr-ala-NH2: Similar structure but with alanine instead of valine, which may affect its biological activity and stability.
BZ-Tyr-leu-NH2: Contains leucine instead of valine, potentially altering its interaction with molecular targets.
BZ-Tyr-gly-NH2: Glycine substitution may result in different conformational properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzoyl, tyrosine, and valine residues, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H25N3O4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
Clave InChI |
VSPRQNHBTOQFMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)







![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)
![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)

![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)
